Ro4987655, also known as selumetinib, is a small molecule inhibitor that has been investigated for its potential application in cancer treatment. Its primary target is a protein called mitogen-activated protein kinase kinase 1 (MEK1) []. MEK1 plays a crucial role in a signaling pathway involved in cell growth and proliferation. By inhibiting MEK1, Ro4987655 disrupts this pathway, potentially leading to the suppression of cancer cell growth [].
Research on Ro4987655 has focused on its efficacy against cancers driven by mutations in the RAS-RAF signaling pathway, a common feature in various malignancies []. Studies have explored its use as a single agent and in combination with other therapies.
Early clinical trials evaluated the effectiveness of Ro4987655 as a single agent in patients with advanced cancers harboring RAS-RAF mutations. These studies showed promising results, with some patients experiencing tumor shrinkage or disease stabilization [].
Researchers have also investigated the potential of combining Ro4987655 with other chemotherapeutic agents or targeted therapies. The rationale behind this approach is to target different aspects of cancer cell survival and proliferation, potentially leading to improved outcomes [].
Ro4987655, also known as CH4987655, is a selective oral inhibitor of mitogen-activated protein kinase (MEK), specifically targeting MEK1 and MEK2. It functions as an adenosine triphosphate noncompetitive inhibitor, exhibiting a high degree of selectivity with an IC50 value of approximately 5 nanomolar for MEK1, while showing minimal inhibition of over 400 other kinases even at concentrations up to 10 micromolar . The compound's unique chemical structure is characterized by a complex ring system that contributes to its metabolic stability and prolonged action within biological systems .
RO4987655 acts as an allosteric inhibitor of MEK1 and MEK2, enzymes in the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway plays a crucial role in cell proliferation and survival. By inhibiting MEK, RO4987655 disrupts the signaling cascade, leading to reduced cell growth and potentially inducing cell death in cancer cells [, ].
Ro4987655 primarily acts by binding to an allosteric site on the MEK enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival in various cancer types. The compound does not compete with ATP for binding, which differentiates it from many traditional kinase inhibitors . This mechanism allows for a more sustained inhibition of MEK-dependent signaling pathways.
Ro4987655 has demonstrated significant antitumor activity across various cancer models, particularly in tumors harboring mutations in the RAS or RAF genes. In preclinical studies, it has shown efficacy in inhibiting tumor growth and proliferation in cell lines with these mutations. Clinical trials have reported manageable toxicity profiles and promising preliminary antitumor responses in patients with advanced solid tumors . Notably, the compound has been associated with a reduction in phosphorylated extracellular signal-regulated kinase (pERK) levels, indicating effective target modulation .
The synthesis of Ro4987655 involves multiple steps that incorporate various chemical reagents to construct its complex structure. The compound was developed by Chugai Pharmaceutical Co., Ltd., and detailed synthetic routes have been described in scientific literature. Key steps include the formation of specific functional groups that contribute to the compound's unique properties and its ability to selectively inhibit MEK enzymes .
Studies have shown that Ro4987655 interacts specifically with the allosteric site of MEK1, leading to conformational changes that inhibit its activity. This interaction has been characterized through co-crystal structures revealing specific amino acid interactions critical for binding and inhibition . Additionally, research indicates that while Ro4987655 effectively inhibits MEK1/2, it may induce compensatory pathway activation (such as the PI3K pathway) under certain conditions, highlighting the complexity of tumor signaling networks .
Several compounds exhibit similar mechanisms of action as Ro4987655 but differ in their structural characteristics or selectivity profiles. The following table highlights some notable compounds:
Ro4987655 stands out due to its high selectivity for MEK1/2 and its unique pharmacokinetic profile, which may provide advantages in clinical settings compared to other inhibitors.
Ro4987655 represents a highly selective mitogen-activated protein kinase kinase inhibitor that has garnered significant attention in pharmaceutical research due to its unique structural features and potent biological activity. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry standards provides the complete chemical name as 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(3-oxo-1,2-oxazinan-2-yl)methyl]benzamide [1] [2] [3]. This comprehensive name reflects the complex molecular architecture that contributes to the compound's distinctive pharmacological properties.
The compound is registered under the Chemical Abstracts Service number 874101-00-5, which serves as its unique identifier in chemical databases worldwide [1] [2] [4]. Alternative nomenclature systems have assigned additional identifiers including the DrugBank accession number DB12933 and the Unique Ingredient Identifier I3733P75ML issued by the United States Food and Drug Administration [1] [5]. The compound is also recognized by its developmental code names CH4987655 and CH-4987655, which were utilized during its initial research and development phases [1] [2] [4].
Property | Value |
---|---|
IUPAC Name | 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-5-[(3-oxo-1,2-oxazinan-2-yl)methyl]benzamide |
Common Name | RO4987655 (CH4987655) |
CAS Number | 874101-00-5 |
DrugBank ID | DB12933 |
UNII | I3733P75ML |
PubChem CID | 11548630 |
ChemSpider ID | 9723409 |
The molecular composition of Ro4987655 is defined by the empirical formula C₂₀H₁₉F₃IN₃O₅, which represents a complex arrangement of carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen atoms [1] [2] [4]. This molecular formula indicates the presence of twenty carbon atoms forming the structural backbone, nineteen hydrogen atoms, three fluorine atoms contributing to the compound's lipophilic characteristics, one iodine atom providing significant molecular weight contribution, three nitrogen atoms integral to the heterocyclic systems, and five oxygen atoms participating in various functional groups.
The molecular weight of Ro4987655 has been precisely determined as 565.28 grams per mole [1] [2] [4] [6]. This relatively high molecular weight reflects the compound's complex structure and the presence of heavy atoms, particularly iodine, which contributes significantly to the overall mass. The monoisotopic mass, calculated using the most abundant isotopes of each element, is 565.032148768 atomic mass units [1]. This precise measurement is crucial for mass spectrometric analysis and structural confirmation studies.
The molecular weight falls within the range typically associated with small molecule pharmaceutical compounds, though it approaches the upper limits of conventional drug-like molecular weight ranges. This characteristic influences the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉F₃IN₃O₅ |
Molecular Weight | 565.28 g/mol |
Monoisotopic Mass | 565.032148768 g/mol |
Comprehensive structural analysis of Ro4987655 has been achieved through X-ray crystallographic studies, particularly in complex with its target enzyme mitogen-activated protein kinase kinase 1. The crystal structure has been deposited in the Protein Data Bank under the accession code 3ORN, providing detailed three-dimensional coordinates of the compound bound to its biological target [7]. This crystallographic data reveals critical insights into the molecular architecture and binding interactions that contribute to the compound's biological activity.
The three-dimensional structure of Ro4987655 exhibits a characteristic benzamide core decorated with multiple functional groups that contribute to its selectivity and potency. The crystal structure analysis demonstrates that the compound adopts a specific conformation when bound to mitogen-activated protein kinase kinase 1, with the benzamide core oriented to maximize interactions with key amino acid residues in the enzyme's allosteric binding site [7].
X-ray crystallographic studies have revealed that Ro4987655 binds in an elongated, preformed pocket that extends along the length of the mitogen-activated protein kinase kinase activation loop helix [7]. The binding pocket is primarily formed by mitogen-activated protein kinase kinase 1 residues, with additional contributions from associated regulatory proteins. The compound's unique 3-oxo-1,2-oxazinan-2-ylmethyl group occupies a specific cavity surrounded by glycine 210, histidine 188, arginine 189, asparagine 221, and methionine 219 residues [7].
The crystallographic data indicates that the compound does not form apparent hydrogen bonds through its oxazinanyl side ring with protein residues, instead relying on van der Waals interactions and hydrophobic contacts to maintain binding affinity. The oxazinone moiety contributes to binding by partially filling a hydrophobic pocket and effecting a lateral displacement of the kinase activation segment [7].
The physico-chemical properties of Ro4987655 have been extensively characterized through both experimental measurements and computational predictions, providing comprehensive insights into the compound's behavior under various conditions. Water solubility represents a critical parameter for pharmaceutical applications, with Ro4987655 demonstrating limited aqueous solubility of 0.0242 milligrams per milliliter as determined through ALOGPS computational analysis [1]. This relatively low water solubility reflects the compound's lipophilic nature and may influence its formulation requirements for therapeutic applications.
Lipophilicity analysis reveals partition coefficient values that provide insight into the compound's distribution characteristics between aqueous and lipid phases. The logarithm of the octanol-water partition coefficient has been calculated as 3.19 using ALOGPS methodology and 4.15 through Chemaxon algorithms [1]. These values indicate moderate to high lipophilicity, suggesting favorable membrane permeation characteristics while maintaining sufficient aqueous solubility for biological activity.
The compound's ionization characteristics have been assessed through calculation of acid dissociation constants. The strongest acidic ionization occurs with a pKa value of 11.87, while the strongest basic ionization exhibits a pKa of -2.8 [1]. These values indicate that Ro4987655 exists predominantly in its neutral form under physiological pH conditions, with a calculated physiological charge of zero [1].
Molecular properties relevant to drug-like characteristics include hydrogen bonding capacity, with six hydrogen bond acceptor sites and three hydrogen bond donor sites identified through computational analysis [1]. The polar surface area measures 100.13 square angstroms, indicating moderate polarity that contributes to the compound's balanced solubility profile [1]. Rotational flexibility is indicated by eight rotatable bonds, suggesting conformational adaptability that may facilitate binding to target proteins [1].
Property | Value | Source/Method |
---|---|---|
Water Solubility | 0.0242 mg/mL | ALOGPS |
logP (ALOGPS) | 3.19 | ALOGPS |
logP (Chemaxon) | 4.15 | Chemaxon |
logS | -4.4 | ALOGPS |
pKa (Strongest Acidic) | 11.87 | Chemaxon |
pKa (Strongest Basic) | -2.8 | Chemaxon |
Physiological Charge | 0 | Chemaxon |
Hydrogen Bond Acceptors | 6 | Chemaxon |
Hydrogen Bond Donors | 3 | Chemaxon |
Polar Surface Area | 100.13 Ų | Chemaxon |
Rotatable Bonds | 8 | Chemaxon |
Number of Rings | 3 | Chemaxon |
Polarizability | 45.85 ų | Chemaxon |
Density | 1.7±0.1 g/cm³ | Predicted |
The most distinctive structural feature of Ro4987655 is its 3-oxo- [8] [9]oxazinan-2-ylmethyl substituent located at the 5-position of the benzamide core structure [10] [11] . This heterocyclic group represents a novel design element that distinguishes Ro4987655 from other mitogen-activated protein kinase kinase inhibitors and contributes significantly to its unique pharmacological profile. The oxazinan ring system consists of a six-membered heterocycle containing both nitrogen and oxygen atoms, with a ketone functionality at the 3-position that influences both the electronic properties and conformational behavior of the molecule.
The strategic incorporation of this oxazinanyl group emerged from structure-based drug design efforts aimed at circumventing the metabolic instability issues associated with hydroxamic ester moieties present in earlier mitogen-activated protein kinase kinase inhibitor candidates [11]. The 3-oxo-oxazinanyl substitution provides enhanced metabolic stability against hydrolysis while maintaining potent enzyme inhibitory activity. This design innovation represents a significant advancement in overcoming the problematic hydrolysis of hydroxamic ester groups that limited the development of previous mitogen-activated protein kinase kinase inhibitors.
Crystallographic analysis reveals that the 3-oxo- [8] [9]oxazinan-2-ylmethyl group occupies a specific binding pocket within the allosteric site of mitogen-activated protein kinase kinase 1 [7]. The heterocyclic ring system adopts a chair-like conformation that optimizes hydrophobic interactions with surrounding amino acid residues. The positioning of this group effects a lateral displacement of the kinase activation segment, contributing to the allosteric mechanism of enzyme inhibition.
The electronic properties of the oxazinanyl group are influenced by the resonance effects of the nitrogen and oxygen atoms within the ring system, as well as the electron-withdrawing nature of the carbonyl functionality. These electronic characteristics contribute to the compound's binding affinity and selectivity profile. The conformational flexibility of the oxazinan ring allows for induced-fit binding interactions that enhance the specificity of enzyme recognition.
The unique structural features of the 3-oxo- [8] [9]oxazinan-2-ylmethyl group have demonstrated remarkable resistance to metabolic degradation in preclinical studies [11]. The ratio of carboxylic acid metabolite to intact compound in monkey pharmacokinetic studies was only 0.03, indicating exceptional metabolic stability compared to earlier hydroxamic acid-containing analogs. This stability profile translates to improved pharmacokinetic properties and reduced potential for drug-drug interactions arising from metabolic processes.